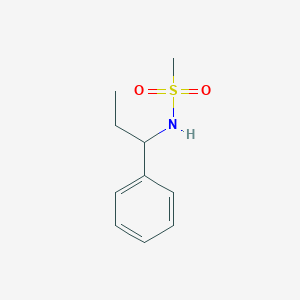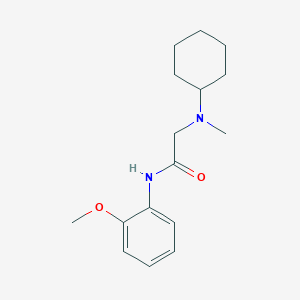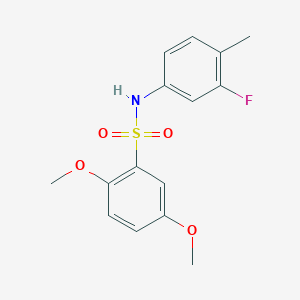![molecular formula C14H12FN3O2 B4423664 4-({[(3-fluorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B4423664.png)
4-({[(3-fluorophenyl)amino]carbonyl}amino)benzamide
Vue d'ensemble
Description
4-({[(3-fluorophenyl)amino]carbonyl}amino)benzamide, also known as PF-3084014, is a small molecule inhibitor that has been studied for its potential therapeutic effects in various diseases. This compound has gained attention from scientists due to its ability to selectively inhibit the growth of cancer cells, making it a promising candidate for cancer treatment. In
Mécanisme D'action
4-({[(3-fluorophenyl)amino]carbonyl}amino)benzamide selectively inhibits the DNA damage response pathway by targeting the ataxia telangiectasia and Rad3-related (ATR) kinase. ATR kinase is a key regulator of the DNA damage response pathway, which is activated in response to DNA damage caused by chemotherapy or radiation therapy. Inhibition of ATR kinase by this compound leads to the accumulation of DNA damage, which selectively induces cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to selectively induce cell death in cancer cells, while sparing normal cells. This compound has also been shown to have anti-inflammatory effects in preclinical models of inflammatory bowel disease and rheumatoid arthritis. Additionally, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
4-({[(3-fluorophenyl)amino]carbonyl}amino)benzamide has several advantages for lab experiments, including its high yield and purity, as well as its selective inhibition of the DNA damage response pathway. However, this compound has some limitations, including its potential off-target effects and the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for research on 4-({[(3-fluorophenyl)amino]carbonyl}amino)benzamide. One area of research is the development of combination therapies with this compound and other cancer treatments, such as chemotherapy and radiation therapy. Another area of research is the identification of biomarkers that can predict the response of cancer cells to this compound. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans, with the ultimate goal of developing this compound as a potential cancer therapy.
Applications De Recherche Scientifique
4-({[(3-fluorophenyl)amino]carbonyl}amino)benzamide has been studied extensively for its potential therapeutic effects in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, this compound has been shown to selectively inhibit the growth of cancer cells by targeting the DNA damage response pathway. This compound has also been studied for its anti-inflammatory effects, with promising results in preclinical models of inflammatory bowel disease and rheumatoid arthritis.
Propriétés
IUPAC Name |
4-[(3-fluorophenyl)carbamoylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O2/c15-10-2-1-3-12(8-10)18-14(20)17-11-6-4-9(5-7-11)13(16)19/h1-8H,(H2,16,19)(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTYJUBQHKKCPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)NC2=CC=C(C=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4423617.png)
![N-(2,4-difluorophenyl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4423635.png)
![N-(2-ethylphenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4423640.png)






![N-(2-chlorophenyl)-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4423681.png)
![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-2-(2-pyrimidinylthio)acetamide](/img/structure/B4423695.png)